tert-butyl 2-(4-hydroxybutoxy)acetate
Overview
Description
tert-butyl 2-(4-hydroxybutoxy)acetate is a chemical compound with the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Biochemical Analysis
Biochemical Properties
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it leads to the release of 4-hydroxybutanol and acetic acid, which can further participate in metabolic pathways . Additionally, 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can interact with transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This compound can modulate gene expression by influencing transcription factors such as CREB (cAMP response element-binding protein) . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly inhibiting esterases, which prevents the hydrolysis of ester bonds . This inhibition can lead to an accumulation of the compound within cells, affecting various cellular processes. Additionally, 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can result in alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote cell survival . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is beneficial, while exceeding this range can result in adverse effects .
Metabolic Pathways
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester is involved in several metabolic pathways. It interacts with enzymes such as esterases and dehydrogenases, which facilitate its conversion into metabolites like 4-hydroxybutanol and acetic acid . These metabolites can further participate in metabolic processes, influencing metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester can affect its localization and activity within cells .
Subcellular Localization
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .
Preparation Methods
The synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate typically involves the reaction of 4-hydroxybutanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
tert-butyl 2-(4-hydroxybutoxy)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 2-(4-hydroxybutoxy)acetate has several scientific research applications:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical agents, including potential drug candidates.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-hydroxybutoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The ester group can be cleaved to release the active acid form, which then exerts its biological effects .
Comparison with Similar Compounds
tert-butyl 2-(4-hydroxybutoxy)acetate can be compared with other similar compounds such as:
This compound: Similar in structure but may have different reactivity and applications.
tert-Butyl bromoacetate: Used as a precursor in the synthesis of various esters and other derivatives.
4-tert-Butylcalix 4 arenetetraacetic acid tetraethyl ester: Another ester with distinct properties and uses.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxybutoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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